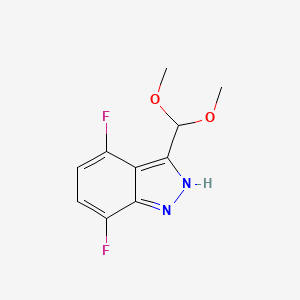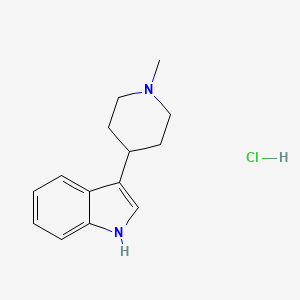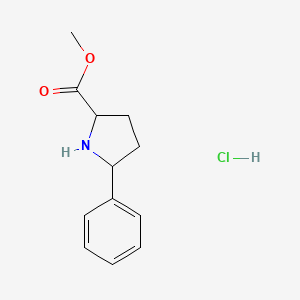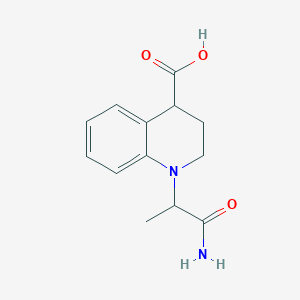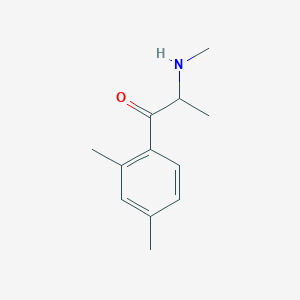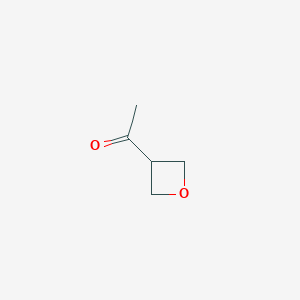![molecular formula C8H12ClN3O2S B1431917 4,5,6,7-四氢[1,3]噻唑并[5,4-c]吡啶-2-基甲氨酸甲酯盐酸盐 CAS No. 1421456-44-1](/img/structure/B1431917.png)
4,5,6,7-四氢[1,3]噻唑并[5,4-c]吡啶-2-基甲氨酸甲酯盐酸盐
描述
Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride is a useful research compound. Its molecular formula is C8H12ClN3O2S and its molecular weight is 249.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学转化和合成:该化合物参与独特的化学转化。例如,2,3,6,7-四氢-5H-[1,3]噻唑并[3,2-a]吡啶的衍生物出乎意料地通过涉及稀盐酸溶液的特定处理获得,展示了其在酸催化下创建新型化学结构中的效用 (Nedolya 等人,2018 年)。
抗高血压药:在药理学研究中,该化合物及其衍生物作为抗高血压药的潜力已得到探索。从该化合物合成和反应生成的硫代氨基脲、三唑和席夫碱表现出显着的 α 受体阻断活性,表明其在开发新的治疗剂中的重要性 (Abdel-Wahab 等人,2008 年)。
抗有丝分裂剂:另一项研究探索了咪唑并[4,5-c]吡啶基甲氨酸酯和咪唑并[4,5-b]吡啶基甲氨酸酯衍生物的合成,确定了抑制细胞生长和引起有丝分裂停滞的化合物,为开发抗有丝分裂剂提供了一条潜在途径 (Temple,1990 年)。
GABAA 受体激动剂/拮抗剂:4,5,6,7-四氢异噻唑并[5,4-c]吡啶-3-醇(Thio-THIP)的结构和药理学(该化合物与 4,5,6,7-四氢[1,3]噻唑并[5,4-c]吡啶-2-基甲氨酸甲酯盐酸盐相关)已对其在 GABAA 受体上的激动剂和拮抗剂作用进行了研究,突出了其在神经传递和精神疾病研究方面的潜力 (Brehm 等人,1997 年)。
抗白血病活性:对相关化合物(例如双(N-甲基氨基甲酸酯)和双[N-(2-丙基)氨基甲酸酯]衍生物)的抗白血病活性研究已在淋巴性白血病中显示出有希望的体内结果,表明该化合物在癌症研究中的相关性 (Anderson 和 Mach,1987 年)。
缓蚀:除了其生物医学应用外,该化合物的衍生物还被评估了其作为盐酸系统中铜缓蚀剂的有效性,证明了该化合物在药物化学和材料科学中的多功能性 (Sudheer 和 Quraishi,2015 年)。
生化分析
Biochemical Properties
Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can be characterized by binding affinity, specificity, and the resulting biochemical changes. Studies have shown that this compound can interact with enzymes involved in metabolic pathways, potentially altering their activity and influencing cellular metabolism .
Cellular Effects
The effects of Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its biochemical properties and cellular effects. Long-term studies in in vitro and in vivo settings are necessary to understand the temporal effects of this compound on cellular function .
Dosage Effects in Animal Models
The effects of Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride vary with different dosages in animal models. At lower dosages, this compound may exhibit beneficial effects by modulating biochemical pathways and cellular processes. At higher dosages, it may cause toxic or adverse effects, such as cellular damage or apoptosis. Threshold effects and dose-response relationships are important considerations in determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride is involved in various metabolic pathways. This compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, leading to changes in energy production and cellular metabolism. Understanding the metabolic pathways affected by this compound is crucial for its potential use in metabolic research and therapeutic applications .
Transport and Distribution
The transport and distribution of Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride within cells and tissues are important factors that influence its activity and function. This compound can be transported by specific transporters or binding proteins, leading to its localization and accumulation in specific cellular compartments or tissues. The distribution of this compound can affect its biochemical properties and cellular effects, making it an important consideration in its potential use in research and therapy .
Subcellular Localization
The subcellular localization of Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride is a key factor that influences its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, nucleus, or other organelles, where it can exert its effects on cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
methyl N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S.ClH/c1-13-8(12)11-7-10-5-2-3-9-4-6(5)14-7;/h9H,2-4H2,1H3,(H,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFKMHDFSDOTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(S1)CNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2,5-dimethylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B1431838.png)
